molecular formula C8H4BrF3O2 B1524078 5-Bromo-2-(trifluoromethyl)benzoic acid CAS No. 654-97-7

5-Bromo-2-(trifluoromethyl)benzoic acid

Cat. No. B1524078
CAS RN: 654-97-7
M. Wt: 269.01 g/mol
InChI Key: SWSCMXZZHFRZLX-UHFFFAOYSA-N
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Description

“5-Bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 654-97-7. It has a molecular weight of 269.02 and its IUPAC name is 5-bromo-2-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-(trifluoromethyl)benzoic acid” is 1S/C8H4BrF3O2/c9-4-1-2-6 (8 (10,11)12)5 (3-4)7 (13)14/h1-3H, (H,13,14) and the InChI key is SWSCMXZZHFRZLX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of SGLT2 Inhibitors : A key intermediate for synthesizing a family of SGLT2 inhibitors, used in diabetes therapy, is made effectively from dimethyl terephthalate, including steps like nitration, hydrolysis, and bromination. This process demonstrates scalability and cost-effectiveness in industrial applications (Zhang et al., 2022).

Biological Activity Studies

  • Antimicrobial and Antifungal Activity : Cadmium (II) complexes derived from 5-Bromo-2-(trifluoromethyl)benzoic acid show promising antibacterial and antifungal properties. The complex formation enhances the biological activity against organisms like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
  • Larvicidal Activity : Derivatives of 5-Bromo-2-(trifluoromethyl)benzoic acid, specifically 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds, exhibit strong larvicidal activity towards mosquitoes like Culex quinquefasciatus. This indicates potential applications in mosquito control and related public health initiatives (Santhanalakshmi et al., 2022).

Crystallography and Material Science

  • Crystallographic Studies : The compound 5-Bromo-2-(trifluoromethyl)benzoic acid is used in studies to understand crystal structures, electronic structure, and molecular electrostatic potential. These studies are vital for understanding the molecular interactions and properties of materials (Pramanik et al., 2019).

Supramolecular Chemistry

  • Halogen Bonding Studies : Research involving 5-Bromo-2-(trifluoromethyl)benzoic acid contributes to the understanding of halogen bonding, a key aspect in supramolecular chemistry. This knowledge is crucial for designing new molecular materials and understanding molecular interactions (Wu et al., 2017).

Spectroscopy and Optical Studies

  • Spectroscopic Characterization : The compound's spectroscopic properties have been thoroughly characterized, contributing to a better understanding of its molecular structure and potential applications in areas like non-linear optical (NLO) properties (Vural & Kara, 2017).

Safety And Hazards

“5-Bromo-2-(trifluoromethyl)benzoic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSCMXZZHFRZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679249
Record name 5-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)benzoic acid

CAS RN

654-97-7
Record name 5-Bromo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
JM Murithi, C Pascal, J Bath, X Boulenc, NF Gnädig… - 2021 - scholar.dominican.edu
The emergence and spread of Plasmodium falciparum resistance to first-line antimalarials creates an imperative to identify and develop potent preclinical candidates with distinct modes …
Number of citations: 2 scholar.dominican.edu

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